
4-Bromo-7-methoxyindolin-2-one
Overview
Description
4-Bromo-7-methoxyindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The indole ring system is present in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyindolin-2-one typically involves the bromination of 7-methoxyindolin-2-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-7-methoxyindolin-2-one has shown promise in drug development, particularly as an anticancer agent. Its structure allows for interactions with various biological targets, making it suitable for designing inhibitors against specific pathways involved in cancer progression.
- Anticancer Activity : Studies have demonstrated that derivatives of indolin-2-one exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermoid carcinoma) cells. For instance, compounds derived from this scaffold have been reported to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
Antiviral Properties
Recent investigations have revealed that indole derivatives can inhibit viral replication. Specifically, studies focusing on hepatitis C virus (HCV) have indicated that compounds similar to this compound can effectively reduce viral loads in infected cell cultures with minimal cytotoxic effects .
Enzyme Inhibition
The compound has been studied for its ability to inhibit protein kinases involved in tumor growth and metastasis. The mechanism of action typically involves binding to the ATP-binding site of these kinases, leading to reduced phosphorylation of target proteins essential for cancer cell survival .
Study on Anticancer Effects
A significant study evaluated the effects of this compound on the MCF-7 cell line. The results indicated a dose-dependent reduction in cell viability, with marked increases in apoptosis markers. This suggests its potential as a lead compound for developing new anticancer therapies .
Antiviral Efficacy Against HCV
In another study assessing antiviral properties, the compound was tested against HCV in vitro. Results showed effective inhibition of viral replication at low concentrations, highlighting its potential application in antiviral drug development .
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxyindolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the methoxy group at the 7-position.
7-Methoxyindole: Lacks the bromine atom at the 4-position.
4-Bromo-7-methoxytryptamine: Contains an additional amine group.
Uniqueness
4-Bromo-7-methoxyindolin-2-one is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
4-Bromo-7-methoxyindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C10H9BrN2O
- Molecular Weight : 239.09 g/mol
- IUPAC Name : this compound
The compound's structure features a bromine atom at the 4-position and a methoxy group at the 7-position of the indolin-2-one framework, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Indolin-2-one : Utilizing bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Methoxylation : The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate in the presence of a base.
Biological Activity
The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic applications:
Anticancer Activity
Research has indicated that compounds with the indolin-2-one scaffold exhibit significant anticancer properties. For example, studies have shown that derivatives similar to this compound demonstrate potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds have shown IC50 values in the low micromolar range against multiple cancer types.
Compound | Cell Line | IC50 (μM) |
---|---|---|
IVc | MCF7 (Breast) | 1.47 |
VIc | A549 (Lung) | 3.5 |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : It promotes programmed cell death in malignant cells, which is essential for effective cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
-
Study on Anticancer Activity : A recent study evaluated several indolin derivatives against NCI-60 human cancer cell lines, confirming broad-spectrum anticancer activity for compounds related to this compound .
"The majority of compounds demonstrated broad-spectrum activity toward various cancer cell lines" .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties where it was found that derivatives could significantly reduce cytokine levels in vitro .
- Structure–Activity Relationship (SAR) : Research has established correlations between structural modifications and biological efficacy, guiding future drug design efforts .
Properties
IUPAC Name |
4-bromo-7-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)5-4-8(12)11-9(5)7/h2-3H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLSZCSDOILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680272 | |
Record name | 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-04-5 | |
Record name | 4-Bromo-7-methoxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-7-methoxyindolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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